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Introduction
piCRAC-1 is a potent and photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC)

channels, offering precise optical control over store-operated calcium entry (SOCE)[1]. As a

member of the azopyrazole family of molecular switches, piCRAC-1's inhibitory activity is

dependent on its isomeric state, which can be reversibly controlled by light. The cis-isomer,

induced by ultraviolet (UV) light, exhibits significantly higher potency as a CRAC channel

blocker compared to the trans-isomer, which is favored under ambient light or after irradiation

with blue light[1][2]. This unique property allows for spatiotemporal control of intracellular

calcium signaling, making piCRAC-1 a valuable tool for research in areas such as immunology,

neuroscience, and oncology, as well as for drug discovery and development.

These application notes provide a comprehensive overview of piCRAC-1, including its

mechanism of action, key quantitative data, and detailed protocols for its use in calcium

imaging experiments.
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Photophysical and Pharmacological Properties of
piCRAC-1
The tables below summarize the key photophysical and pharmacological characteristics of

piCRAC-1, essential for designing and interpreting calcium imaging experiments.

Property Value Reference

Chemical Formula C₁₇H₁₀F₆N₄ [3]

Molecular Weight 384.28 g/mol [3]

Solubility ≥ 100 mg/mL in DMSO [3]

Table 1: General Properties of piCRAC-1.

Isomer λmax (nm)
Molar Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

Photoisomerization
Wavelength (nm)

trans-piCRAC-1 ~350 Not explicitly stated Induces cis form: 365

cis-piCRAC-1 ~440 Not explicitly stated
Induces trans form:

415

Table 2: Photophysical Properties of piCRAC-1. The absorption maxima are characteristic of

azobenzene derivatives.

Isomer
IC₅₀ for SOCE
Inhibition

Cell Type Reference

trans-piCRAC-1 > 10 µM HEK293 [2]

cis-piCRAC-1 ~0.5 µM HEK293 [2]

Table 3: Pharmacological Properties of piCRAC-1. The IC₅₀ values demonstrate the light-

dependent inhibitory activity of piCRAC-1.
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Signaling Pathways and Experimental Workflow
Store-Operated Calcium Entry (SOCE) Signaling
Pathway
The following diagram illustrates the canonical SOCE pathway, which is the target of piCRAC-
1. Depletion of Ca²⁺ from the endoplasmic reticulum (ER) is sensed by STIM1, which then

oligomerizes and translocates to ER-plasma membrane junctions. Here, it directly interacts with

and activates Orai1 channels, leading to Ca²⁺ influx from the extracellular space.
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Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Calcium Imaging with
piCRAC-1
This diagram outlines the typical workflow for a calcium imaging experiment utilizing piCRAC-1
to optically control SOCE.
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1. Cell Preparation
- Plate cells (e.g., HEK293) on coverslips

2. Calcium Indicator Loading
- Incubate with Fura-2 AM

3. piCRAC-1 Incubation
- Add piCRAC-1 to the cells

4. Baseline Measurement
- Record baseline [Ca²⁺]i in Ca²⁺-free buffer

5. Store Depletion
- Add Thapsigargin to deplete ER Ca²⁺ stores

6. Photoswitching (Inhibition)
- Irradiate with UV light (365 nm) to generate cis-piCRAC-1

7. Ca²⁺ Re-addition & Imaging
- Add Ca²⁺-containing buffer and record [Ca²⁺]i

8. Photoswitching (Reversal)
- Irradiate with blue light (415 nm) to revert to trans-piCRAC-1

9. Continued Imaging
- Observe recovery of Ca²⁺ influx

Click to download full resolution via product page

Caption: Experimental workflow for a piCRAC-1 calcium imaging experiment.
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Experimental Protocols
Protocol 1: Measuring Light-Dependent Inhibition of
SOCE in HEK293 Cells
This protocol describes the use of piCRAC-1 to optically inhibit thapsigargin-induced SOCE in

HEK293 cells, a commonly used cell line for studying CRAC channels.

Materials:

HEK293 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Poly-L-lysine coated coverslips

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

piCRAC-1

DMSO

Ca²⁺-free buffer (e.g., Krebs-Ringer-HEPES with EGTA)

Ca²⁺-containing buffer (e.g., Krebs-Ringer-HEPES with 2 mM CaCl₂)

Thapsigargin

Fluorescence microscope equipped for ratiometric calcium imaging (e.g., with 340/380 nm

excitation and ~510 nm emission filters) and with light sources for photoswitching (e.g., 365

nm and 415 nm LEDs).

Procedure:

Cell Preparation:
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24-48 hours before the experiment, seed HEK293 cells onto poly-L-lysine coated

coverslips at a density that will result in 50-70% confluency on the day of the experiment.

Calcium Indicator Loading:

Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

Prepare a 1 mM stock solution of Fura-2 AM in DMSO.

Prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in cell

culture medium. Add an equal volume of the Pluronic F-127 solution to aid in dye

solubilization.

Wash the cells once with pre-warmed culture medium.

Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

Wash the cells twice with Ca²⁺-containing buffer to remove extracellular Fura-2 AM and

allow for de-esterification of the dye within the cells for at least 15 minutes.

piCRAC-1 Incubation:

Prepare a stock solution of piCRAC-1 in DMSO (e.g., 10 mM).

Dilute the piCRAC-1 stock solution in Ca²⁺-free buffer to the desired final concentration

(e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the

optimal concentration for your specific experimental conditions.

Incubate the Fura-2 loaded cells with the piCRAC-1 solution for 10-15 minutes at room

temperature in the dark.

Calcium Imaging and Photoswitching:

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

Perfuse the cells with Ca²⁺-free buffer containing piCRAC-1.

Start recording the Fura-2 fluorescence ratio (F340/F380) to establish a stable baseline.
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To induce store depletion, perfuse the cells with Ca²⁺-free buffer containing piCRAC-1 and

thapsigargin (e.g., 1-2 µM). A transient increase in intracellular Ca²⁺ due to ER store

release should be observed.

Once the Ca²⁺ levels return to baseline, irradiate the cells with UV light (e.g., 365 nm) for a

defined period (e.g., 30-60 seconds) to convert piCRAC-1 to its inhibitory cis-isomer.

Switch the perfusion to a Ca²⁺-containing buffer with piCRAC-1 and thapsigargin. In the

presence of cis-piCRAC-1, the expected rise in intracellular Ca²⁺ due to SOCE will be

significantly inhibited.

To reverse the inhibition, irradiate the cells with blue light (e.g., 415 nm) for a defined

period (e.g., 60-120 seconds) to convert piCRAC-1 back to its less active trans-isomer.

Continue recording the Fura-2 ratio to observe the recovery of the SOCE-mediated Ca²⁺

influx.

Data Analysis:

Calculate the F340/F380 ratio for each time point.

Quantify the amplitude and rate of Ca²⁺ influx before and after UV and blue light irradiation to

determine the extent of inhibition and recovery.

Protocol 2: Spatiotemporal Control of SOCE
This protocol demonstrates the ability to selectively inhibit SOCE in a specific region of interest

within a field of view.

Procedure:

Follow steps 1-3 from Protocol 1.

Calcium Imaging and Spatially-Confined Photoswitching:

Mount the coverslip and perfuse with Ca²⁺-free buffer containing piCRAC-1.

Establish a baseline Fura-2 ratio recording.
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Induce store depletion with thapsigargin in Ca²⁺-free buffer.

Using a spatially restricted light source (e.g., a digital micromirror device or a focused

laser spot), illuminate a defined region of interest (ROI) with 365 nm light to activate

piCRAC-1 only in those cells.

Switch to a Ca²⁺-containing buffer and observe that the Ca²⁺ influx is inhibited specifically

within the illuminated ROI, while cells outside the ROI exhibit a normal SOCE response.

Subsequently, the same ROI can be targeted with 415 nm light to reverse the inhibition

and restore SOCE.

Drug Development Applications
The ability to optically control CRAC channel activity with piCRAC-1 provides a powerful tool

for drug discovery and development.

Target Validation: Precisely inhibiting CRAC channels in specific cells or tissues at defined

times can help to validate their role in disease models.

High-Throughput Screening: While piCRAC-1 itself is a tool compound, the principles of

photoswitchable ligands can be applied to develop novel screening assays. For instance,

assays could be designed to identify compounds that modulate the photoswitching

properties of CRAC channel inhibitors or that are only active in the presence of light-

activated channels.

Mechanism of Action Studies: piCRAC-1 can be used to dissect the downstream

consequences of CRAC channel inhibition with high temporal resolution, aiding in the

elucidation of the mechanism of action of other CRAC channel modulators.

Conclusion
piCRAC-1 is a versatile and potent photoswitchable inhibitor of CRAC channels that enables

precise optical control over store-operated calcium entry. The detailed protocols and data

presented in these application notes provide a foundation for researchers, scientists, and drug

development professionals to effectively utilize this tool in their calcium imaging experiments to

explore the intricate roles of CRAC channels in cellular physiology and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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